1,3,4-Thiadiazole, 2,2'-[1,2-phenylenebis(methylenethio)]bis[5-methyl-

Coordination Chemistry Crystal Engineering Supramolecular Architecture

1,3,4-Thiadiazole, 2,2'-[1,2-phenylenebis(methylenethio)]bis[5-methyl- (CAS 500989-01-5), also referred to as PBT, is a symmetric bis-thioether ligand featuring two 5-methyl-1,3,4-thiadiazole units linked via methylenethio bridges to a central ortho-xylene scaffold. It belongs to the class of 1,3,4-thiadiazole derivatives, a family known for diverse coordination chemistry and biological activities.

Molecular Formula C14H14N4S4
Molecular Weight 366.6 g/mol
CAS No. 500989-01-5
Cat. No. B11070314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4-Thiadiazole, 2,2'-[1,2-phenylenebis(methylenethio)]bis[5-methyl-
CAS500989-01-5
Molecular FormulaC14H14N4S4
Molecular Weight366.6 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)SCC2=CC=CC=C2CSC3=NN=C(S3)C
InChIInChI=1S/C14H14N4S4/c1-9-15-17-13(21-9)19-7-11-5-3-4-6-12(11)8-20-14-18-16-10(2)22-14/h3-6H,7-8H2,1-2H3
InChIKeyRCCVYJHLDSADMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,4-Thiadiazole, 2,2'-[1,2-phenylenebis(methylenethio)]bis[5-methyl- (CAS 500989-01-5) – Structural Identity and Procurement Baseline


1,3,4-Thiadiazole, 2,2'-[1,2-phenylenebis(methylenethio)]bis[5-methyl- (CAS 500989-01-5), also referred to as PBT, is a symmetric bis-thioether ligand featuring two 5-methyl-1,3,4-thiadiazole units linked via methylenethio bridges to a central ortho-xylene scaffold [1]. It belongs to the class of 1,3,4-thiadiazole derivatives, a family known for diverse coordination chemistry and biological activities. The compound was first reported by Zheng and Liu, who solved its crystal structure, revealing a C2-symmetric molecule with the two terminal thiadiazolyl groups in a trans conformation relative to the benzene plane [1]. This ortho-substituted regioisomer is structurally distinct from its meta- and para-phenylene analogs, a feature that critically dictates its coordination geometry and resulting supramolecular architectures.

Why a Generic 1,3,4-Thiadiazole Cannot Substitute for the 1,2-Phenylenebis(methylenethio) Derivative (500989-01-5)


Substituting the target compound with a generic bis-thiadiazole or an alternative regioisomer is scientifically invalid for applications where the precise spatial presentation of nitrogen donors and the thioether bridge geometry are critical. The 1,2-phenylenebis(methylenethio) linker imposes a rigid, cisoid orientation of the two thiadiazole rings, as opposed to the divergent geometries of the 1,3- and 1,4- isomers, directly controlling the formation of discrete metal-organic frameworks versus infinite coordination polymers [1]. Unlike simpler 2-mercapto-5-methyl-1,3,4-thiadiazole synthons, the bis-thioether architecture provides a pre-organized, chelating or bridging ligand field, which is essential for tuning the dimensionality and stability of supramolecular architectures as demonstrated in Ag(I) complexes [2].

Quantitative Differentiation Evidence: 1,2-Phenylenebis(methylenethio)bis(5-methyl-1,3,4-thiadiazole) vs. Closest Analogs


Dihedral Angle and Conformational Control: Ortho (1,2-) vs. Para (1,4-) Isomer

The spatial orientation of the thiadiazole rings, a primary determinant of ligand denticity and bridging capability, is quantifiably different between the ortho (target) and para isomers. In the free ligand state, the ortho isomer (PBT) exhibits a dihedral angle of 61.3° between the two thiadiazole planes, with the rings adopting a trans conformation relative to the benzene plane (thiadiazole-benzene dihedral: 79.4°) [1]. This pre-organized geometry is fundamentally altered upon coordination with Ag(I), where the ortho linker forces the thiadiazole groups to the same side of the benzene ring (cis conformation), limiting coordination to a single nitrogen atom per ligand. In the analogous para-phenylene Ag(I) complex, the extended, linear linker geometry naturally facilitates a divergent bridging mode, leading to a distinct one-dimensional polymeric chain [2].

Coordination Chemistry Crystal Engineering Supramolecular Architecture

Coordination Mode Selectivity: Ortho-PBT vs. Para-PBT in Ag(I) Complexes

The target compound's ortho linkage introduces steric congestion that directly controls hapticity. In the Ag(I) complex [Ag(NO3)(PBT)]n, the bulkiness of the methyl group on the thiadiazole ring, combined with the cis conformation forced by the ortho-xylyl spacer, sterically hinders the neighboring nitrogen atom. This results in only one N atom of the thiadiazole ring coordinating to the Ag atom, a coordination mode distinct from other analogous bis(thiadiazolylthioether) ligands [1]. The Ag-N bond distances are within the expected range but the limited denticity is a direct structural consequence of the ortho substitution pattern.

Ligand Design Silver(I) Coordination Steric Hindrance

Thermal Stability: Melting Point as a Procurement-Relevant Purity Indicator

The title compound is a crystalline solid at ambient temperature with a reported melting point of 387–388 K (114–115 °C) [1]. This sharp melting point serves as a rapid, cost-effective indicator of purity for incoming material, differentiating it from potential synthetic impurities such as the starting 5-methyl-2-sulfanyl-1,3,4-thiodiazole or the monoadduct. No direct comparative melting point data for the meta- or para- isomers were found in the primary literature, limiting the differentiation to a class-level purity metric.

Physical Property Purity Assay Quality Control

Crystal System and Density as a Function of Regioisomerism

The 1,2-phenylenebis(methylenethio) substitution pattern forces the molecule to crystallize in the monoclinic space group C2/c with a density (Dx) of 1.429 Mg m⁻³ [1]. This packing arrangement, governed by the non-linear shape of the ortho isomer, contrasts with the more symmetric para isomer, which is expected to adopt a higher-symmetry space group conducive to different solid-state properties (e.g., phase transitions, thermal expansion). The target compound's crystal density and unit cell volume (1703.3 ų) provide a unique fingerprint for solid-form identification, distinguishing it from any potential polymorphs or solvates of the meta or para variants.

Crystallography Molecular Packing Material Science

Procurement-Driven Application Scenarios for 1,2-Phenylenebis(methylenethio)bis(5-methyl-1,3,4-thiadiazole) (500989-01-5)


Crystal Engineering of Low-Dimensional Metal-Organic Architectures

The ortho isomer's proven ability to force a cisoid, monodentate coordination mode at each thiadiazole ring, as demonstrated in the Ag(I) complex, makes it the ligand of choice for synthesizing discrete binuclear or oligomeric metal clusters rather than infinite polymeric chains [2]. Researchers aiming to construct molecular cages or rings should prioritize this isomer over the para variant, which predictably yields 1D chains under identical synthesis conditions.

Reaction Development and Method Optimization on a Structurally Defined Scaffold

The compound's robust, crystalline nature and well-defined melting point (114–115 °C) [1] make it an ideal substrate for developing new metal-catalyzed cross-coupling or C–H activation reactions. Its symmetrical bis-thiadiazole structure allows for clear spectroscopic monitoring (¹H/¹³C NMR) of both mono- and di-functionalized products, simplifying the kinetic analysis of reaction progress.

Solid-State Form Screening and Crystallization Studies

Given its unambiguous crystal structure (C2/c, Dx 1.429 Mg m⁻³) [1], the compound serves as an excellent model system for studying the effect of isomerism on crystal packing. Researchers can use it to benchmark computational crystal structure prediction algorithms or to explore co-crystallization with different guests, directly comparing outcomes with the para isomer’s packing tendencies.

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